molecular formula C21H25ClFNO2 B7883699 Reduced haloperidol CAS No. 136271-60-8

Reduced haloperidol

Katalognummer B7883699
CAS-Nummer: 136271-60-8
Molekulargewicht: 377.9 g/mol
InChI-Schlüssel: WNZBBTJFOIOEMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxyhaloperidol is a member of piperidines.

Wissenschaftliche Forschungsanwendungen

  • Pharmacological Properties and Clinical Response : RHAL, formed by reducing haloperidol at the benzylic ketone to form an alcohol metabolite, shows significant pharmacological activity. It has been observed to be 20-50% as potent as haloperidol in some in vivo neuroleptic tests. However, studies have reported inconsistent findings regarding the relationship between plasma RHAL levels or RHAL/haloperidol ratios and clinical response in schizophrenic patients. Some studies suggest a diminished therapeutic response to haloperidol with elevated plasma RHAL concentrations, while other studies do not replicate this finding. The possibility of RHAL interfering with haloperidol at dopamine receptors, thus reducing haloperidol's effectiveness, has been proposed (Chang, 2005).

  • Synthesis and Analysis : Research has been conducted on the synthesis of RHAL enantiomers and the development of methods for their analysis. Since RHAL can exist in two enantiomeric forms, understanding their composition is important for analyzing their biological activity and effects (Jaén et al., 1991).

  • Quantification in Biological Samples : Methods have been developed for the simultaneous determination of haloperidol and RHAL in serum and plasma, enabling the study of their effects on the central nervous system and aiding in clinical monitoring of haloperidol concentrations in psychiatric patients (Korpi et al., 1983).

  • Pharmacokinetics and Drug Metabolism : The pharmacokinetics of haloperidol involve complex processes including the conversion of haloperidol to RHAL and vice versa. This interconversion process is mainly unidirectional, favoring the reduction of haloperidol to RHAL. Understanding these mechanisms is essential for effective therapeutic drug monitoring and assessing potential drug interactions (Kudo & Ishizaki, 1999).

  • Interactions with Other Neurotransmitters : Research has compared the effects of haloperidol and RHAL on neurotransmitter systems in the rat brain. Haloperidol effectively antagonized dopaminergic and noradrenergic neurotransmission, whereas RHAL was less effective as an antagonist. This indicates differing neuropharmacological actions between haloperidol and its metabolite (Kirch et al., 1985).

  • Therapeutic Implications : Despite some findings suggesting an interference of RHAL with haloperidol's antipsychotic activity, a study concluded that RHAL does not significantly affect the therapeutic action of haloperidol in treating acute schizophrenia. This study suggests that RHAL may not act as a 'false neuroleptic' (Ulrich et al., 1999).

Eigenschaften

IUPAC Name

4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBBTJFOIOEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929321
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reduced haloperidol

CAS RN

34104-67-1, 136271-60-8
Record name 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34104-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyhaloperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROHALOPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reduced haloperidol
Reactant of Route 2
Reactant of Route 2
Reduced haloperidol
Reactant of Route 3
Reactant of Route 3
Reduced haloperidol
Reactant of Route 4
Reduced haloperidol
Reactant of Route 5
Reduced haloperidol
Reactant of Route 6
Reactant of Route 6
Reduced haloperidol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.